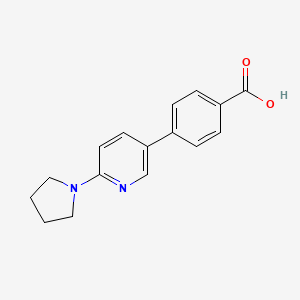![molecular formula C15H10F3NO B7848731 6-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848731.png)
6-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that features a biphenyl core substituted with a methoxy group, a trifluoromethyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as Ruppert’s reagent (CF3TMS) under appropriate conditions.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 6-methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonitrile group can participate in hydrogen bonding interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
- 6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine
- 6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-thiol
Uniqueness
6-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of the carbonitrile group, which can engage in specific interactions and reactions that are not possible with the carboxylic acid or amine derivatives. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable in various research and industrial applications.
Propiedades
IUPAC Name |
4-methoxy-3-[2-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-20-14-7-6-10(9-19)8-12(14)11-4-2-3-5-13(11)15(16,17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSMVWKFGHGVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-3',4'-dimethyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848661.png)
![3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848666.png)
![4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848667.png)
![3',4'-Difluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848675.png)

![1-(4-Fluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one](/img/structure/B7848690.png)




![2-[[2-(2,3-Dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7848740.png)
![1-[3-(3-Methyl-4-nitroanilino)phenyl]ethanone](/img/structure/B7848748.png)
![5-methyl-4-oxo-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7848755.png)
